molecular formula C21H24ClN3O2 B14434919 Heptanamide, 7-((6-chloro-2-methoxy-9-acridinyl)amino)- CAS No. 77420-93-0

Heptanamide, 7-((6-chloro-2-methoxy-9-acridinyl)amino)-

Cat. No.: B14434919
CAS No.: 77420-93-0
M. Wt: 385.9 g/mol
InChI Key: LJJUFAYFGLIRMQ-UHFFFAOYSA-N
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Description

Heptanamide, 7-((6-chloro-2-methoxy-9-acridinyl)amino)- is a compound belonging to the class of acridines. This compound is characterized by the presence of a heptanamide group attached to an acridine moiety, which is further substituted with a chloro group at position 6 and a methoxy group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptanamide, 7-((6-chloro-2-methoxy-9-acridinyl)amino)- typically involves the reaction of 6,9-dichloro-2-methoxyacridine with heptanamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Heptanamide, 7-((6-chloro-2-methoxy-9-acridinyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Heptanamide, 7-((6-chloro-2-methoxy-9-acridinyl)amino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Heptanamide, 7-((6-chloro-2-methoxy-9-acridinyl)amino)- involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA by inhibiting transcription and replication processes. The compound binds to DNA through π-π stacking interactions between the acridine moiety and the base pairs of DNA. This binding can lead to the inhibition of various enzymes involved in DNA metabolism, such as topoisomerases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptanamide, 7-((6-chloro-2-methoxy-9-acridinyl)amino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the heptanamide group enhances its solubility and bioavailability compared to other acridine derivatives. Additionally, the chloro and methoxy substituents contribute to its stability and reactivity in various chemical reactions .

Properties

CAS No.

77420-93-0

Molecular Formula

C21H24ClN3O2

Molecular Weight

385.9 g/mol

IUPAC Name

7-[(6-chloro-2-methoxyacridin-9-yl)amino]heptanamide

InChI

InChI=1S/C21H24ClN3O2/c1-27-15-8-10-18-17(13-15)21(16-9-7-14(22)12-19(16)25-18)24-11-5-3-2-4-6-20(23)26/h7-10,12-13H,2-6,11H2,1H3,(H2,23,26)(H,24,25)

InChI Key

LJJUFAYFGLIRMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCCCCC(=O)N

Origin of Product

United States

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